molecular formula C29H30N4O2S B267188 N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

カタログ番号 B267188
分子量: 498.6 g/mol
InChIキー: DDVXXAUEBHJXLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays an important role in regulating various physiological functions, including cardiovascular, respiratory, and central nervous system activities. DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease.

作用機序

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is an endogenous ligand that binds to the A1 receptor and activates a signaling cascade that regulates various physiological functions, including cardiovascular, respiratory, and central nervous system activities. By blocking the A1 receptor, DPCPX inhibits the downstream signaling pathways that are activated by adenosine, leading to the physiological effects observed in various disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPCPX are largely dependent on the specific disease state being studied. In ischemic heart disease, DPCPX reduces infarct size and improves myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX inhibits airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX improves motor function and reduces dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

実験室実験の利点と制限

One of the main advantages of using DPCPX in lab experiments is its high selectivity and potency for the adenosine A1 receptor. This allows researchers to specifically target the A1 receptor and study its role in various disease states. However, one of the limitations of using DPCPX is its potential off-target effects on other adenosine receptor subtypes, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of DPCPX. One area of research is the development of more potent and selective A1 receptor antagonists that can be used for therapeutic applications in various disease states. Another area of research is the identification of novel signaling pathways that are activated by the adenosine A1 receptor and their potential role in disease pathogenesis. Additionally, the use of DPCPX in combination with other therapeutic agents may provide synergistic effects and improve treatment outcomes in various disease states.

合成法

The synthesis of DPCPX involves a series of chemical reactions that start with the condensation of 1,3-diphenyl-2-propanone with piperazine in the presence of acetic anhydride to form 4-(diphenylmethyl)piperazine. The resulting compound is then reacted with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(diphenylmethyl)-1-(4-nitrobenzoyl)piperazine. The nitro group is then reduced to an amino group using palladium on carbon catalyst, followed by the reaction with thiophosgene to form N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide. The final product is obtained after purification by column chromatography.

科学的研究の応用

DPCPX has been extensively studied for its potential therapeutic applications in a variety of diseases, including ischemic heart disease, asthma, and Parkinson's disease. In ischemic heart disease, DPCPX has been shown to reduce infarct size and improve myocardial function by blocking the adenosine A1 receptor, which plays a key role in mediating ischemic injury. In asthma, DPCPX has been shown to inhibit airway hyperresponsiveness and inflammation by blocking the adenosine A1 receptor, which is upregulated in asthmatic airways. In Parkinson's disease, DPCPX has been shown to improve motor function and reduce dopaminergic neuron loss by blocking the adenosine A1 receptor, which is involved in the regulation of dopamine release and uptake.

特性

製品名

N-[(2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)carbamothioyl]cyclopropanecarboxamide

分子式

C29H30N4O2S

分子量

498.6 g/mol

IUPAC名

N-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]carbamothioyl]cyclopropanecarboxamide

InChI

InChI=1S/C29H30N4O2S/c34-27(23-15-16-23)31-29(36)30-25-14-8-7-13-24(25)28(35)33-19-17-32(18-20-33)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,26H,15-20H2,(H2,30,31,34,36)

InChIキー

DDVXXAUEBHJXLF-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

正規SMILES

C1CC1C(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。